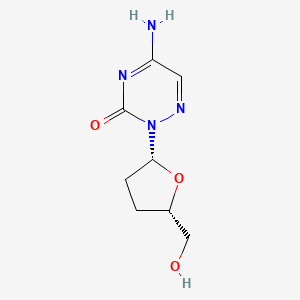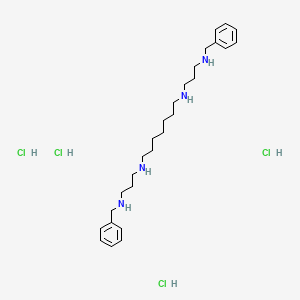
1,7-Heptanediamine, N,N'-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes heptanediamine and phenylmethylamino groups, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride typically involves the reaction of 1,7-heptanediamine with 3-((phenylmethyl)amino)propyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity. The tetrahydrochloride form is obtained by treating the synthesized compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with suitable reagents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Heptanediamine: A simpler analog without the phenylmethylamino groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: A related compound with similar structural features.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-((phenylmethyl)amino)propyl)-, tetrahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
131275-14-4 |
|---|---|
Formule moléculaire |
C27H48Cl4N4 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
N,N'-bis[3-(benzylamino)propyl]heptane-1,7-diamine;tetrahydrochloride |
InChI |
InChI=1S/C27H44N4.4ClH/c1(2-10-18-28-20-12-22-30-24-26-14-6-4-7-15-26)3-11-19-29-21-13-23-31-25-27-16-8-5-9-17-27;;;;/h4-9,14-17,28-31H,1-3,10-13,18-25H2;4*1H |
Clé InChI |
VNUWSJDTXCKTQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCNCCCCCCCNCCCNCC2=CC=CC=C2.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


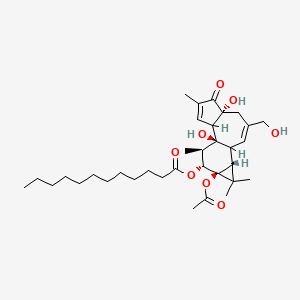
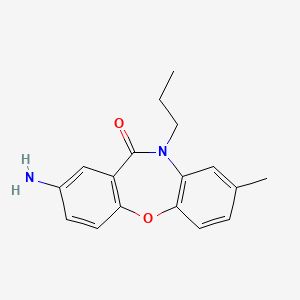
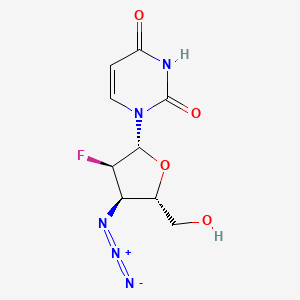

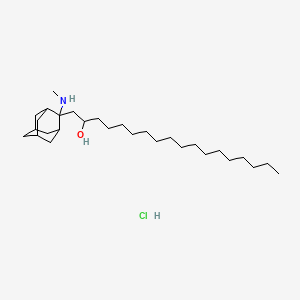
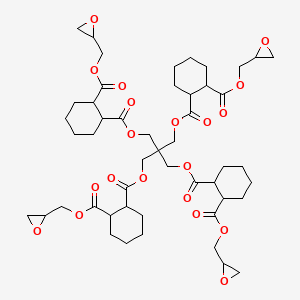
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)


![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)


